molecular formula C13H15N3OS B2779647 1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol CAS No. 2380177-13-7

1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol

Cat. No.: B2779647
CAS No.: 2380177-13-7
M. Wt: 261.34
InChI Key: UZGOFCHJJNVTCS-UHFFFAOYSA-N
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Description

1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a thienopyrimidine core and a cyclohexenol moiety, contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in a suitable solvent, such as xylene or toluene, and using desiccants like calcium chloride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[({Thieno[3,2-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol is unique due to its combined structural features of thienopyrimidine and cyclohexenol. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(5-2-1-3-6-13)8-14-12-11-10(4-7-18-11)15-9-16-12/h2,4-5,7,9,17H,1,3,6,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGOFCHJJNVTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC=NC3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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